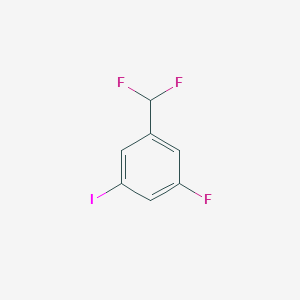

3-Fluoro-5-iodobenzodifluoride

Beschreibung

Evolution of Halogenated Aromatic Compound Chemistry

The chemistry of halogenated aromatic compounds has a rich history, initially focusing on their use as solvents, insecticides, and chemical intermediates. iloencyclopaedia.org Early examples include chlorobenzene (B131634) and its derivatives, which were widely produced for various industrial applications. iloencyclopaedia.org The field has since evolved dramatically, moving beyond simple halogenations to the development of sophisticated methods for regioselective synthesis. The discovery that halogens could be precisely introduced into an aromatic ring using catalysts like ferric or aluminum halides was a significant step. libretexts.orgyoutube.comyoutube.com This evolution has been propelled by the need for building blocks in pharmaceuticals, agrochemicals, and materials science. nih.gov Today, the focus is on creating polyfunctional molecules where each halogen atom can serve a distinct purpose in subsequent chemical transformations, a concept exemplified by compounds like 3-Fluoro-5-iodobenzodifluoride.

Significance of Fluorine and Iodine Substitution in Aromatic Systems

The presence of both fluorine and iodine on a single aromatic ring imparts unique chemical properties that are highly valued in synthetic chemistry.

Fluorine's Influence: The introduction of fluorine or fluorine-containing groups, such as the difluoromethyl (CF2H) group, can profoundly alter a molecule's physical and chemical characteristics. researchgate.netresearchgate.net Fluorine is the most electronegative element, and its presence can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. researchgate.netresearchgate.netnih.gov The difluoromethyl group, in particular, is considered a bioisostere of alcohol, thiol, and amine groups, capable of forming hydrogen bonds. nih.gov This makes it a valuable substituent in medicinal chemistry for modulating the properties of bioactive compounds. researchgate.netnih.gov

Iodine's Role: Iodine, being the largest and most polarizable of the common halogens, offers different advantages. acs.org Its C–I bond is the weakest among the haloarenes, making it an excellent leaving group in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. rsc.org This reactivity allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds at a specific position on the aromatic ring. Furthermore, iodine can participate in a unique type of non-covalent interaction known as halogen bonding, where it acts as a Lewis acid. acs.org This interaction is increasingly recognized for its importance in molecular recognition and drug design. acs.org

The combination of a metabolically stabilizing and electronically influential fluoro- or difluoromethyl-substituent with a synthetically versatile iodo-substituent creates a powerful building block for constructing complex molecules with tailored properties.

Contextualizing Benzodifluoride Scaffolds in Advanced Organic Synthesis

The term "benzodifluoride" in the context of 3-Fluoro-5-iodobenzodifluoride most accurately refers to a benzene (B151609) ring bearing a difluoromethyl (–CF2H) group. Thus, the compound is systematically named 1-(difluoromethyl)-3-fluoro-5-iodobenzene . This scaffold is a prime example of a polyhalogenated arene designed for advanced organic synthesis.

These scaffolds are highly sought after as they serve as versatile intermediates. The difluoromethyl group can act as a lipophilic hydrogen bond donor, enhancing interactions with biological targets. researchgate.net The fluorine atom on the ring modifies the electronic properties of the molecule, while the iodine atom provides a reactive handle for further functionalization. Synthetic chemists utilize such building blocks to systematically build molecular complexity, often in the late stages of a synthetic sequence, to produce novel drug candidates, agrochemicals, or materials. nih.govnih.gov

Scope of Research on 3-Fluoro-5-iodobenzodifluoride within Polyhalogenated Arenes

Research on 1-(difluoromethyl)-3-fluoro-5-iodobenzene and related structures is primarily focused on their utility as synthetic building blocks. The strategic arrangement of the three different halogen-containing groups (–F, –I, –CF2H) allows for selective and sequential chemical transformations. For instance, the iodine atom can be selectively targeted in cross-coupling reactions due to the high reactivity of the C–I bond, leaving the C–F bond and the CF2H group intact for later manipulation or for their final role in the target molecule.

This specific substitution pattern is valuable for creating libraries of compounds for drug discovery, where systematic modifications are needed to optimize activity and pharmacokinetic properties. The presence of multiple halogens allows for a combinatorial approach to synthesis, enabling the rapid generation of diverse molecular structures from a single, well-designed starting material. While specific research exclusively on 1-(difluoromethyl)-3-fluoro-5-iodobenzene is not extensively documented in publicly available literature, its value is inferred from the broad utility of related polyhalogenated and difluoromethylated aromatic compounds in synthetic and medicinal chemistry. nih.govamadischem.comnih.gov

Compound Information

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H4F3I |

|---|---|

Molekulargewicht |

272.01 g/mol |

IUPAC-Name |

1-(difluoromethyl)-3-fluoro-5-iodobenzene |

InChI |

InChI=1S/C7H4F3I/c8-5-1-4(7(9)10)2-6(11)3-5/h1-3,7H |

InChI-Schlüssel |

IFIAFONIMHFXFW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C=C1F)I)C(F)F |

Herkunft des Produkts |

United States |

Mechanistic Investigations of Reactivity and Transformation Pathways

Reactivity Profiles of Fluorine Substituents in Benzodifluoride Systems

The presence of fluorine atoms on the benzodifluoride core significantly alters the electronic landscape of the molecule, thereby dictating its reactivity, particularly in nucleophilic aromatic substitution reactions.

Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I) on the aromatic ring. This effect leads to a significant polarization of the carbon-fluorine bond and a general depletion of electron density from the benzene (B151609) ring. This electron deficiency stabilizes the molecular orbitals, making the aromatic system more susceptible to attack by nucleophiles. cdnsciencepub.comdiva-portal.org The introduction of multiple fluorine atoms, as in a benzodifluoride system, enhances this effect, further activating the ring towards nucleophilic substitution.

While fluorine's inductive effect is dominant, it also possesses a lone pair of electrons that can participate in a positive mesomeric effect (+M), donating electron density back to the aromatic π-system. However, the overlap between the compact 2p orbital of fluorine and the larger 2p orbital of carbon is relatively poor, making the +M effect weaker compared to the -I effect. cdnsciencepub.com The net result is a strong deactivation of the ring towards electrophilic aromatic substitution and a pronounced activation towards nucleophilic aromatic substitution. This altered electronic distribution is a key factor in the chemical behavior of fluorinated aromatic compounds. rsc.org

The table below summarizes the electronic effects of fluorine substituents on an aromatic ring.

| Electronic Effect | Description | Impact on Aromatic Ring |

| Inductive Effect (-I) | Strong electron withdrawal through the sigma bond due to high electronegativity. | Decreases electron density, activating the ring for nucleophilic attack and deactivating it for electrophilic attack. |

| Mesomeric Effect (+M) | Electron donation from fluorine's lone pairs into the aromatic π-system. | Partially counteracts the inductive effect, but is generally weaker. |

| Overall Effect | The inductive effect dominates, leading to a net electron-withdrawing character. | The aromatic ring is electron-deficient and prone to nucleophilic substitution. |

In the context of nucleophilic aromatic substitution (SNAr), the fluorine atom plays a dual role: it activates the ring for attack and can also serve as the leaving group. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The strong electron-withdrawing nature of fluorine stabilizes this intermediate, thereby lowering the activation energy for the reaction. princeton.edu

When a nucleophile attacks a fluorinated aromatic ring, the rate-determining step is usually the initial nucleophilic addition. The ability of fluorine to stabilize the resulting anionic intermediate makes it a good activating group for SNAr reactions. princeton.edu Paradoxically, while fluoride (B91410) is a poor leaving group in aliphatic substitution reactions due to the strength of the C-F bond, in SNAr reactions, the order of leaving group ability for halogens is often F > Cl > Br > I. This is because the C-F bond-breaking step is not typically rate-determining. princeton.edu The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. cdnsciencepub.comucla.eduacs.org

Reactivity of Iodine Substituents and Hypervalent Iodine Intermediates

The iodine substituent in 3-Fluoro-5-iodobenzodifluoride offers a distinct mode of reactivity centered around the formation of hypervalent iodine species. These compounds, where the iodine atom exceeds the standard octet of electrons, are powerful reagents in organic synthesis. wikipedia.orgacs.org

Aryl iodides can be oxidized to form stable hypervalent iodine(III) (λ³-iodanes) and iodine(V) (λ⁵-iodanes) compounds. wikipedia.orgnumberanalytics.comnih.gov The oxidation of an aryl iodide, such as 3-Fluoro-5-iodobenzodifluoride, can be achieved using various oxidizing agents like peroxy acids or sodium perborate. organic-chemistry.org This process converts the iodine(I) of the aryl iodide to a higher oxidation state.

Hypervalent iodine(III) compounds, such as aryliodonium salts and (diacetoxyiodo)arenes, typically adopt a trigonal bipyramidal geometry. In this arrangement, the more electronegative ligands occupy the axial positions, while the aryl group and lone pairs reside in the equatorial positions. acs.orgnih.gov This structure is key to their reactivity. Iodine(V) species, like 2-iodoxybenzoic acid (IBX), are potent oxidizing agents. nih.govnsf.gov The chemistry of hypervalent iodine compounds is characterized by their electrophilic nature and the excellent leaving group ability of the iodonio group. princeton.edu

The reactivity of hypervalent iodine compounds is often discussed in terms of three fundamental processes that are analogous to those observed in transition metal chemistry: oxidative addition, ligand exchange, and reductive elimination. acs.orgacs.org

Oxidative Addition: This is the initial step in the formation of a hypervalent iodine species from an aryl iodide. The iodine atom is oxidized from its +1 state to a +3 or +5 state, and new ligands are added to the iodine center. ucla.edunih.govacs.orgrsc.orgacs.org

Ligand Exchange: Once the hypervalent iodine species is formed, its ligands can be exchanged with other nucleophiles. This process is crucial for introducing new functional groups that will ultimately be transferred in subsequent steps. acs.orgnumberanalytics.com For example, the acetate (B1210297) ligands in a (diacetoxyiodo)arene can be replaced by other nucleophiles. nih.gov

Reductive Elimination: This is the final step where the iodine center is reduced back to its +1 state, and a new bond is formed between two of its former ligands. princeton.eduacs.org This process is the driving force for many of the synthetic applications of hypervalent iodine reagents, as it results in the formation of the desired product and the regeneration of an aryl iodide. rsc.orgresearchgate.netnih.gov

A significant application of hypervalent iodine(III) reagents, particularly diaryliodonium salts, is in arylation reactions. diva-portal.orgnih.govresearchgate.net In these reactions, a hypervalent iodine compound acts as an electrophilic aryl source, transferring one of its aryl groups to a nucleophile. This process, often referred to as ligand coupling, is a powerful metal-free method for forming carbon-carbon and carbon-heteroatom bonds. cdnsciencepub.comcdnsciencepub.comnih.gov

The general mechanism involves the attack of a nucleophile on the iodine center of the diaryliodonium salt, followed by reductive elimination of the aryl group and iodobenzene. wikipedia.org The choice of nucleophile can be broad, including alcohols, amines, and carbanions. This allows for the synthesis of a wide variety of arylated products. The reactivity of the diaryliodonium salt can be tuned by the electronic nature of the aryl groups attached. diva-portal.org

Radical Reactions of Polyhalogenated Arenes

Radical reactions offer unique pathways for the functionalization of aromatic rings, often with selectivities that are complementary to traditional ionic reactions. For a substrate like 3-Fluoro-5-iodobenzodifluoride, the carbon-iodine bond is the most susceptible to radical cleavage due to its lower bond dissociation energy compared to carbon-fluorine and carbon-hydrogen bonds.

The initiation of radical reactions on an aromatic ring typically involves the formation of an aryl radical. In the case of 3-Fluoro-5-iodobenzodifluoride, this can be achieved via a single-electron transfer (SET) to the molecule, often facilitated by a photocatalyst or a reducing agent. This SET process results in a radical anion, which rapidly eliminates the most labile leaving group, the iodide anion, to generate the 3-fluoro-5-(difluoromethyl)phenyl radical. acs.org

Once formed, this aryl radical can add to the π-system of another arene molecule, forming a radical σ-complex, also known as a cyclohexadienyl radical intermediate. harvard.edu The stability and subsequent reaction pathway of this σ-complex are influenced by the substituents on both the radical and the arene. The electron-withdrawing nature of the fluoro and difluoromethyl groups on the initial radical can influence the electronics of the interaction. The addition of radicals to the aromatic π-system is a key step in many C-H functionalization reactions, bypassing the need for a C-H metalation step. harvard.edu

Mechanistic studies on enzyme-catalyzed radical alkylations have shown that the electronic character of charge-transfer complexes between the substrate and the catalyst is crucial for radical formation and can be tuned to control regioselectivity. nih.gov In non-enzymatic systems, the interaction of the generated aryl radical with solvents or additives can also play a role in its stabilization and reactivity.

Homolytic aromatic substitution (HAS) is a characteristic reaction of aryl radicals. The 3-fluoro-5-(difluoromethyl)phenyl radical, once generated, can substitute a hydrogen atom on another aromatic molecule, leading to the formation of a biaryl compound. This process is central to many transition-metal-free arylation reactions. acs.org

While the C-I bond is the most reactive, reactions involving the C-F bond are more challenging due to its high strength. nih.gov However, radical-based methods are emerging as a strategy to functionalize C-F bonds. Photocatalytic methods have been developed for the C-F alkylation and arylation of perfluoroarenes. These mechanisms involve the formation of a perfluoroaryl radical, which then adds to an alkene or another arene. nih.gov Although direct homolytic defluorination (cleavage of the C-F bond to be replaced by hydrogen) is not a common pathway under typical radical conditions, functionalization of the C-F bond represents a form of homolytic substitution where the fluorine atom is replaced by another group.

Cross-Coupling Reactivity of 3-Fluoro-5-iodobenzodifluoride

Cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The presence of a C-I bond in 3-Fluoro-5-iodobenzodifluoride makes it an excellent substrate for these transformations.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, predominantly occur at the carbon-iodine bond of 3-Fluoro-5-iodobenzodifluoride. The generally accepted catalytic cycle involves three key steps:

Oxidative Addition : The cycle begins with the oxidative addition of the low-valent transition metal catalyst (e.g., Pd(0)) into the carbon-iodine bond. nih.govwikipedia.org This is typically the rate-limiting and selectivity-determining step. The reactivity order for oxidative addition is C-I > C-Br > C-Cl >> C-F, making the C-I bond of the molecule the exclusive site of reaction under standard conditions. nih.gov

Transmetalation : The resulting organometallic complex (e.g., an Ar-Pd(II)-I species) then reacts with an organometallic coupling partner (e.g., an organoboron reagent in Suzuki coupling). This step, known as transmetalation, involves the transfer of the organic group from the partner to the palladium center, displacing the halide. nih.govumb.edu

Reductive Elimination : The final step is the reductive elimination of the two organic fragments from the palladium center, which forms the new C-C bond in the product and regenerates the active Pd(0) catalyst. nih.govrhhz.net

The Sonogashira coupling of 3-iodobenzotrifluoride, a close analog, with phenylacetylene (B144264) using a palladium system has been reported, underscoring the utility of the iodo substituent in such reactions. sigmaaldrich.com Similarly, the iodo group in other fluorinated heterocycles has been used as a synthetic handle for Suzuki cross-coupling reactions. nih.gov

Table 1: General Reactivity of Halogens in Palladium-Catalyzed Cross-Coupling

| Halogen Bond | Relative Reactivity | Mechanistic Step |

| C-I | Highest | Favored for Oxidative Addition |

| C-Br | High | |

| C-Cl | Moderate | Requires more active catalysts/harsher conditions |

| C-F | Lowest | Generally unreactive; requires specialized catalysts |

This table illustrates the established reactivity trend for aryl halides in typical palladium-catalyzed cross-coupling reactions. nih.gov

Growing interest in more sustainable and cost-effective methods has led to the development of transition-metal-free coupling reactions. These strategies often involve radical or anionic pathways. researchgate.net

One prominent mechanism is the base-promoted homolytic aromatic substitution (HAS). acs.org In this pathway, a strong base (like KOtBu) in combination with a ligand can facilitate a single-electron transfer to the aryl halide, generating an aryl radical, which then engages in the coupling reaction. The regioselectivity in these reactions can be poor compared to transition-metal-catalyzed methods, suggesting a different mechanistic pathway. acs.org

Another strategy involves the use of aryne intermediates, which are discussed in the following section. Additionally, fluoride-promoted, stepwise nucleophilic aromatic substitution (SNAr) has been reported for coupling polyfluorinated arenes with masked aryl nucleophiles. nih.govnih.gov This mechanism proceeds through a stabilized Meisenheimer-type intermediate. nih.gov For 3-Fluoro-5-iodobenzodifluoride, the electron-withdrawing groups (-F, -CHF2) would activate the ring towards nucleophilic attack, although the iodine would still likely be the leaving group in an SNAr reaction involving displacement of a halide.

Benzyne (B1209423) Formation Pathways from Iodinated Aromatic Precursors

Arynes, and specifically benzyne, are highly reactive intermediates that can be generated from aryl halides and serve as powerful synthons in organic chemistry. youtube.commakingmolecules.com

The most common method for generating benzyne involves the treatment of an aryl halide with a strong base, such as sodium amide (NaNH2) or an organolithium reagent. youtube.comyoutube.com The mechanism proceeds via two steps:

Deprotonation : The strong base abstracts a proton from the position ortho (adjacent) to the leaving group (the halide). makingmolecules.com In 3-Fluoro-5-iodobenzodifluoride, there are two protons ortho to the iodine atom (at C2 and C6). Abstraction of one of these protons would generate a carbanion.

Elimination : The resulting carbanion rapidly eliminates the halide ion (I⁻), leading to the formation of a triple bond within the benzene ring, creating the aryne intermediate. youtube.commakingmolecules.com

The subsequent reaction of the aryne is typically a rapid addition of a nucleophile or a trapping with a diene in a Diels-Alder reaction. masterorganicchemistry.com The regioselectivity of nucleophilic addition to a substituted benzyne is influenced by the electronic properties of the other substituents on the ring. youtube.com

Alternative pathways to benzynes from iodinated precursors exist. Photolysis of 1,2-diiodobenzene (B1346971) has been shown to produce benzyne through a two-step process involving the homolytic cleavage of both C-I bonds. chemrxiv.org The decomposition of ortho-iodinated diaryliodonium salts is another mild method for generating benzyne intermediates. nih.gov

Computational Chemistry Approaches for Elucidating Structure and Reactivity

Density Functional Theory (DFT) Studies of Benzodifluoride Derivatives

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.

The first step in a computational investigation is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 3-fluoro-5-iodobenzodifluoride, this process involves finding the minimum energy structure on the potential energy surface. Due to the rigidity of the benzene (B151609) ring, significant conformational flexibility is not expected. However, minor variations in bond lengths, bond angles, and dihedral angles can provide insights into the steric and electronic effects of the substituents.

Table 1: Representative Optimized Geometric Parameters for a Substituted Benzodifluoride (Note: As specific data for 3-fluoro-5-iodobenzodifluoride is not readily available in the public domain, this table presents hypothetical yet realistic data based on computational studies of similar halogenated benzene derivatives.)

| Parameter | Value |

| C-I Bond Length | ~2.10 Å |

| C-F (ring) Bond Length | ~1.35 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.40 Å |

| C-C (difluoride) Bond Length | ~1.50 Å |

| C-F (difluoride) Bond Length | ~1.38 Å |

| ∠ C-C-I Bond Angle | ~120° |

| ∠ C-C-F (ring) Bond Angle | ~120° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). nsf.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. nih.govresearchgate.net

For 3-fluoro-5-iodobenzodifluoride, the HOMO is expected to be localized primarily on the iodine atom and the π-system of the benzene ring, while the LUMO is likely to be an anti-bonding orbital associated with the C-I bond and the aromatic ring. The electron-withdrawing fluorine atoms would lower the energies of both the HOMO and LUMO.

Table 2: Representative FMO Energies and HOMO-LUMO Gap for a Halogenated Benzene Derivative (Note: This table provides illustrative values based on DFT calculations for analogous compounds.)

| Orbital | Energy (eV) |

| HOMO | ~ -6.5 |

| LUMO | ~ -1.5 |

| HOMO-LUMO Gap | ~ 5.0 |

A relatively large HOMO-LUMO gap would indicate that 3-fluoro-5-iodobenzodifluoride is a moderately stable compound.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.orgmasterorganicchemistry.com The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack.

For 3-fluoro-5-iodobenzodifluoride, the MEP map would be expected to show a region of positive electrostatic potential, known as a σ-hole, on the iodine atom along the extension of the C-I bond. arxiv.org This positive region arises from the anisotropic distribution of electron density around the covalently bonded iodine. The electronegative fluorine atoms would lead to negative potential regions in their vicinity. The hydrogen atoms on the benzene ring would exhibit moderately positive potential. These features suggest that the iodine atom can act as a halogen bond donor, a key interaction in supramolecular chemistry and drug design.

Prediction and Analysis of Reaction Pathways and Transition States

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For 3-fluoro-5-iodobenzodifluoride, potential reactions could include electrophilic aromatic substitution, nucleophilic aromatic substitution, or reactions involving the iodine atom, such as halogen bonding-mediated processes.

For instance, in an electrophilic aromatic substitution reaction, computational methods can be used to model the approach of an electrophile to the benzene ring. masterorganicchemistry.comchemguide.co.uk By calculating the energies of the possible intermediates and transition states, the most likely position of substitution (ortho, meta, or para to the existing substituents) can be predicted. The directing effects of the fluorine and iodine substituents would be crucial in determining the regioselectivity of such reactions. The fluorine atom is an ortho, para-director, while the iodine atom is also an ortho, para-director, although both are deactivating.

Computational Prediction of Spectroscopic Parameters (e.g., NMR, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic properties, which can be invaluable for the identification and characterization of new compounds.

For 3-fluoro-5-iodobenzodifluoride, the prediction of its ¹⁹F NMR chemical shifts would be particularly useful. DFT calculations, often in conjunction with specific scaling factors, have been shown to provide reliable predictions of ¹⁹F NMR spectra for fluorinated aromatic compounds. nih.govresearchgate.net This can aid in the assignment of peaks in an experimental spectrum to specific fluorine atoms within the molecule.

Table 3: Representative Predicted ¹⁹F NMR Chemical Shifts for a Fluorinated Benzene Derivative (Note: These are illustrative values relative to a standard like CFCl₃.)

| Fluorine Atom | Predicted Chemical Shift (ppm) |

| Fluorine on the ring | ~ -110 to -130 |

| Fluorines in the difluoride group | ~ -90 to -110 |

Similarly, the vibrational frequencies of 3-fluoro-5-iodobenzodifluoride can be calculated. These computed frequencies, when scaled appropriately, can be compared with experimental infrared (IR) and Raman spectra to help assign the observed vibrational modes to specific molecular motions. youtube.com

Investigation of Intermolecular Interactions (e.g., Halogen Bonding in Fluorinated Iodobenzenes)

The study of intermolecular interactions is crucial for understanding the properties of materials in the solid state and in solution. For 3-fluoro-5-iodobenzodifluoride, a key intermolecular interaction is expected to be halogen bonding.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. arxiv.org As indicated by the MEP analysis, the iodine atom in 3-fluoro-5-iodobenzodifluoride possesses a positive σ-hole, making it a potential halogen bond donor. The presence of electron-withdrawing fluorine atoms on the benzene ring would enhance the positive character of this σ-hole, thereby strengthening the halogen bond. Computational studies can quantify the strength of these interactions and analyze their directionality. umich.edu These interactions can play a significant role in the crystal packing of the molecule. mdpi.comnih.govias.ac.in

Computational Studies on Chemical Reactivity Descriptors

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding the chemical behavior of molecules. By calculating a variety of chemical reactivity descriptors, researchers can gain insights into the electronic structure and potential reaction pathways of a compound. These descriptors are derived from the conceptual framework of DFT and help in characterizing the stability, reactivity, and electronic properties of molecules.

For the compound 3-Fluoro-5-iodobenzodifluoride , a comprehensive search of scientific literature and computational chemistry databases did not yield specific studies detailing its chemical reactivity descriptors. Such studies would typically involve the calculation of properties that elucidate the molecule's electronic character and susceptibility to chemical reactions.

Generally, such a computational investigation would involve the optimization of the molecule's geometry to find its most stable conformation. Following this, key electronic properties and reactivity descriptors would be calculated. These often include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is related to the negative of electronegativity.

Global Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution or charge transfer. It is calculated from the HOMO-LUMO gap. Softness is the reciprocal of hardness and indicates how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, providing a measure of its electrophilic character.

In the absence of specific data for 3-Fluoro-5-iodobenzodifluoride, a representative data table for a hypothetical analysis is presented below to illustrate how such findings would be structured.

Table 1: Hypothetical Chemical Reactivity Descriptors for a Halogenated Benzodifluoride Derivative

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

| Chemical Potential (μ) | Data not available |

| Global Hardness (η) | Data not available |

| Global Softness (S) | Data not available |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the structure of organic compounds. For 3-Fluoro-5-iodobenzodifluoride, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, is required for a complete assignment of its complex spectra.

The ¹H NMR spectrum of a related compound, 1-fluoro-3-iodobenzene, shows signals in the aromatic region, typically between 6.8 and 7.5 ppm. chemicalbook.com For 3-Fluoro-5-iodobenzodifluoride, the protons on the aromatic ring would exhibit complex splitting patterns due to coupling with both fluorine atoms.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In similar fluorinated and iodinated benzene (B151609) derivatives, the carbon atoms bonded to fluorine and iodine show characteristic chemical shifts. For instance, in 3,3'-difluorobiphenyl, the carbon atoms attached to fluorine resonate at specific frequencies, which helps in their identification. chemicalbook.com The chemical shifts in the ¹³C NMR spectrum of 3-Fluoro-5-iodobenzodifluoride are influenced by the electronegativity of the fluorine and iodine substituents. researchgate.net

| Nucleus | Typical Chemical Shift Range (ppm) | Influencing Factors |

| ¹H (Aromatic) | 6.0 - 8.5 | Electronegativity of substituents, coupling with fluorine |

| ¹³C (Aromatic) | 100 - 165 | Direct attachment to F or I, resonance effects |

¹⁹F NMR is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range. alfa-chemistry.com In 3-Fluoro-5-iodobenzodifluoride, two distinct fluorine environments are present: the fluorine atom on the aromatic ring and the two fluorine atoms in the difluoromethyl group. This results in separate signals in the ¹⁹F NMR spectrum. The chemical shifts are influenced by the electronic environment of each fluorine nucleus. alfa-chemistry.com For example, the chemical shift of the aromatic fluorine in monofluorobenzene is approximately -113.15 ppm relative to CFCl₃. colorado.edu The difluoromethyl group's fluorine atoms would appear at a different chemical shift, and their magnetic non-equivalence could lead to more complex splitting patterns. nih.gov

| Fluorine Environment | Expected Chemical Shift Range (ppm vs. CFCl₃) | Key Features |

| Aromatic C-F | -100 to -130 | Coupling to adjacent protons |

| -CF₂- | +80 to +140 | Potential for magnetic non-equivalence, geminal F-F coupling |

Two-dimensional (2D) NMR techniques are indispensable for deciphering the intricate coupling networks within 3-Fluoro-5-iodobenzodifluoride. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.eduyoutube.com In the aromatic region of 3-Fluoro-5-iodobenzodifluoride, COSY would show correlations between adjacent protons, helping to assign their positions on the benzene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with directly attached heteronuclei, such as ¹³C. youtube.comscribd.com This is crucial for definitively assigning the signals in the ¹³C NMR spectrum by linking them to their corresponding proton signals. scribd.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure.

The IR and Raman spectra of 3-Fluoro-5-iodobenzodifluoride would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key vibrational modes would include:

C-F stretching: These vibrations typically appear in the region of 1000-1400 cm⁻¹.

C-I stretching: This vibration occurs at lower frequencies, generally in the range of 500-600 cm⁻¹.

Aromatic C-H stretching: These are found around 3000-3100 cm⁻¹.

Aromatic C=C stretching: These vibrations give rise to bands in the 1400-1600 cm⁻¹ region.

CF₂ group vibrations: The symmetric and asymmetric stretching modes of the CF₂ group would also be present.

The precise frequencies of these modes can be influenced by the electronic effects of the substituents on the aromatic ring.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-F Stretch (Aromatic) | 1100 - 1250 |

| CF₂ Asymmetric Stretch | ~1100 - 1200 |

| CF₂ Symmetric Stretch | ~1050 - 1150 |

| C-I Stretch | 500 - 600 |

Isotopic substitution, particularly replacing hydrogen with deuterium, is a valuable technique for assigning vibrational modes. libretexts.org When an atom is replaced by a heavier isotope, the vibrational frequency of the bond involving that atom decreases. nih.govajchem-a.com This effect is most pronounced for bonds directly involving the substituted atom. libretexts.org

For 3-Fluoro-5-iodobenzodifluoride, deuteration of the aromatic protons would lead to a noticeable downshift in the C-H stretching and bending frequencies. This would help to confirm the assignment of these bands in the IR and Raman spectra. The magnitude of the frequency shift is related to the change in the reduced mass of the vibrating system. nih.gov While isotopic substitution primarily affects the vibrations of the substituted atom, smaller shifts can also be observed for other vibrational modes in the molecule. libretexts.org

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns. For 3-Fluoro-5-iodobenzodifluoride (interpreted as 1-(difluoromethyl)-3-fluoro-5-iodobenzene), the molecular formula is C₇H₄F₃I. The high-resolution molecular mass can be precisely calculated, and electron ionization (EI) mass spectrometry can be used to study its fragmentation pathways.

When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺•), which is often unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.ukuni-saarland.de The analysis of these fragments provides a fingerprint of the molecule's structure. For halogenated aromatic compounds, fragmentation is predictable. The bond to the heavy iodine atom is relatively weak, making the loss of an iodine radical (I•) a highly probable fragmentation event, which would result in a significant peak. The stability of the resulting cation influences the fragmentation pattern; splits that produce more stable carbocations are generally favored. libretexts.org

The fragmentation of 3-Fluoro-5-iodobenzodifluoride would likely proceed through several key pathways:

Loss of Iodine: The most prominent fragmentation would be the cleavage of the C-I bond to lose an iodine atom (mass 127), resulting in a [C₇H₄F₃]⁺ cation.

Loss of the Difluoromethyl Group: Cleavage of the bond between the aromatic ring and the difluoromethyl group would lead to the loss of a •CHF₂ radical.

Loss of Fluorine: The loss of a fluorine atom or a neutral HF molecule from the molecular ion or subsequent fragments can also occur.

Table 1: Predicted Mass Spectrometry Fragmentation for 3-Fluoro-5-iodobenzodifluoride

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Description |

| [C₇H₄F₃I]⁺• | 294 | Molecular Ion (M⁺•) |

| [C₇H₄F₃]⁺ | 167 | Loss of an Iodine atom (•I) |

| [C₆H₄FI]⁺ | 222 | Loss of the difluoromethyl radical (•CHF₂) |

| [C₇H₃F₂I]⁺• | 275 | Loss of a Fluorine atom (•F) from the ring |

| [C₇H₄F₂I]⁺ | 275 | Loss of a Fluorine atom (•F) from the side chain |

Note: The m/z values are calculated using the most common isotopes (¹²C, ¹H, ¹⁹F, ¹²⁷I). The base peak, the most abundant fragment, would likely be [C₇H₄F₃]⁺ due to the facile cleavage of the C-I bond.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence, probes the electronic transitions within a molecule. These techniques provide information about the energy levels of the ground and excited states.

UV-Visible Absorption Spectroscopy: Substituted benzenes like 3-Fluoro-5-iodobenzodifluoride exhibit characteristic absorption bands in the ultraviolet region, typically between 200 and 300 nm. These absorptions arise from π → π* transitions within the aromatic ring. The substitution pattern and the nature of the substituents (fluoro, iodo, and difluoromethyl groups) modify the energy of these transitions, causing shifts in the absorption maxima (λ_max) compared to unsubstituted benzene. The iodine atom, in particular, can cause a red-shift (a shift to longer wavelengths) of the absorption bands.

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has been electronically excited. wikipedia.org Following absorption of a photon, the molecule transitions to an excited singlet state and can then relax back to the ground state by emitting a photon. The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift. wikipedia.org However, the presence of a heavy atom like iodine strongly promotes intersystem crossing—a non-radiative transition from the excited singlet state to a triplet state. This "heavy-atom effect" often leads to significant quenching of fluorescence, meaning the compound may exhibit weak or no fluorescence at all. Instead, it might undergo phosphorescence (emission from the triplet state), which occurs at even longer wavelengths and has a much longer lifetime. Time-resolved fluorescence monitoring can be a sensitive method to detect radical intermediates at very low concentrations. nih.gov

Table 2: Representative Electronic Spectroscopy Data for Halogenated Aromatics

| Compound Type | Typical λ_max (nm) | Transition Type | Notes |

| Iodobenzene | ~227, 257 | π → π | The heavy iodine atom influences spectral properties. |

| Fluorobenzene | ~204, 254 | π → π | Fluorine substitution causes minor shifts. |

| 3-Fluoro-5-iodobenzodifluoride | Estimated ~230-270 | π → π* | Expected absorption in this region, with potential fluorescence quenching due to the iodine atom. |

Advanced Spectroscopic Methods for Radical Species and Excited States

To study the highly reactive and short-lived radical species generated from 3-Fluoro-5-iodobenzodifluoride, advanced spectroscopic techniques are required.

Vibronic spectroscopy investigates the simultaneous changes in electronic and vibrational energy levels. wikipedia.org It is a powerful tool for studying the structure of unstable species like free radicals. Fluorinated benzyl (B1604629) radicals can be generated in the gas phase from suitable precursor molecules (e.g., fluorinated toluenes) using a corona-excited supersonic expansion (CESE). electronicsandbooks.comidpublications.org This technique produces the radicals in a jet-cooled environment, which simplifies the resulting spectra by reducing rotational and vibrational congestion.

The vibronic emission spectrum corresponds to the D₁ → D₀ electronic transition of the radical. electronicsandbooks.comidpublications.org Analysis of this spectrum provides crucial information:

Electronic Transition Energy: The origin band (the 0-0 transition) gives the precise energy difference between the ground (D₀) and the first excited electronic state (D₁).

Vibrational Frequencies: The spacing of the peaks in the spectrum corresponds to the frequencies of the various vibrational modes in the ground electronic state (D₀) of the radical. electronicsandbooks.comidpublications.org These experimental frequencies can be compared with values from ab initio calculations to confirm assignments and provide a detailed picture of the radical's vibrational structure. idpublications.org

For instance, studies on difluorobenzyl radicals show prominent bands corresponding to ring deformation modes, which are sensitive to the position of the fluorine substituents. idpublications.org The spectrum of a radical derived from 3-Fluoro-5-iodobenzodifluoride would be expected to show similar features, with vibrational modes influenced by all three substituents.

Table 3: Example Vibrational Frequencies for the 2,3-Difluorobenzyl Radical (in D₀ State)

| Assignment (Mode) | Experimental Frequency (cm⁻¹) | Description |

| 15 | 288 | C-H Bending |

| 6a | 474 | Ring Deformation |

| 6b | 498 | Ring Deformation |

| 1 | 750 | Ring Breathing |

| 12 | 815 | C-H Bending |

This data is for the related 2,3-difluorobenzyl radical and serves as an illustrative example of the information obtained from vibronic emission spectroscopy. idpublications.org

Time-resolved spectroscopy is essential for observing the rapid processes that molecules and radicals undergo after excitation, such as energy transfer, chemical reactions, and deactivation to the ground state. anu.edu.au These techniques use short laser pulses to initiate a process (pump pulse) and a subsequent pulse (probe pulse) to monitor the changes over time, with resolutions down to the femtosecond (10⁻¹⁵ s) scale.

Femtosecond Time-Resolved Photoelectron Imaging: This powerful technique has been used to study the non-radiative deactivation of the benzyl radical after UV excitation. rsc.org By exciting the radical and then ionizing it at various delay times, one can track the population of different electronic states. For the benzyl radical, excitation was followed by rapid deactivation on a timescale of 70-80 fs, with further relaxation occurring over 1.5 ps. rsc.org Similar studies on the 3-fluoro-5-iodobenzyl radical could reveal how halogen substitution affects the excited-state lifetimes and decay pathways.

Time-Resolved Infrared (TRIR) Spectroscopy: This method monitors changes in the vibrational spectrum (fingerprint) of a molecule or radical as a reaction proceeds. anu.edu.au It can be used to identify transient intermediates and measure their reaction rates. For example, TRIR has been used to study the reactivity of benzoyl radicals, measuring the absolute rate constants for their reactions with various substrates. anu.edu.au This approach could be applied to measure the reaction kinetics of the 3-fluoro-5-iodobenzyl radical.

Dual-Comb Spectroscopy: This is a cutting-edge technique that allows for the simultaneous determination of multiple transient species with high spectral and temporal resolution. nih.gov It has been used to study complex reaction kinetics, such as the reaction between HO₂ and NO radicals, by directly detecting both species simultaneously. nih.gov This method would be invaluable for unraveling the complex reaction mechanisms involving the 3-fluoro-5-iodobenzyl radical.

Applications of 3 Fluoro 5 Iodobenzodifluoride As a Research Synthon and in Materials Science

Strategic Synthons in Complex Organic Molecule Construction

The strategic placement of three different functional groups on the aromatic ring allows for sequential and site-selective reactions, making 3-fluoro-5-iodobenzotrifluoride (B1389793) a key precursor in the multi-step synthesis of complex molecular architectures.

While direct, specific examples of the use of 3-fluoro-5-iodobenzotrifluoride in the synthesis of fluorinated heterocycles are not extensively documented in readily available literature, its structural motifs are instrumental in such constructions. The presence of the iodine atom allows for its participation in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, which are the cornerstone of heterocyclic ring formation. For instance, a Sonogashira coupling could introduce an alkyne substituent, which can then undergo cyclization to form a variety of heterocyclic systems.

A general strategy involves the iodocyclization of gem-difluorohomoallenyl and gem-difluorohomopropargyl alcohols to produce fluorinated iodofuran analogues. The resulting iodo-substituted fluorofurans can then be utilized in Suzuki cross-coupling reactions to introduce further diversity, a methodology that could conceptually be adapted for synthons like 3-fluoro-5-iodobenzotrifluoride. nih.gov

The development of methods for introducing perfluoroalkyl groups into aromatic systems is of significant interest in medicinal chemistry and materials science. While direct perfluoroalkylation of 3-fluoro-5-iodobenzotrifluoride is not a common application, it serves as a valuable precursor for creating more complex polyfluoroalkylated arenes.

One established method for the synthesis of perfluoroalkylated arenes involves the reaction of arenediazonium salts with perfluoroalkylcopper complexes. cas.cn Although this does not directly use 3-fluoro-5-iodobenzotrifluoride as a reactant, the knowledge of its synthesis and reactivity is crucial for designing pathways to more complex polyfluorinated systems. Furthermore, palladium-catalyzed C-H fluoromethylation of aryl iodides presents a versatile method for creating fluoromethylated arenes, highlighting the importance of the iodo-substituent in these transformations. nih.gov

The synthesis of complex PAHs often relies on the strategic coupling of smaller aromatic fragments. The iodo- and fluoro-substituents on 3-fluoro-5-iodobenzotrifluoride make it a potential candidate for participation in reactions like the Diels-Alder cycloaddition or other cyclization reactions to build up larger aromatic systems. beilstein-journals.orgnih.gov

Modern synthetic methods for PAHs include Brønsted acid-catalyzed dehydrative cycloaromatization and palladium-catalyzed [3+3] annulation reactions. researchgate.netunist.ac.kr The reactivity of the iodo-group in 3-fluoro-5-iodobenzotrifluoride would make it a suitable coupling partner in such palladium-catalyzed processes. For instance, it could be converted to a boronic ester and then coupled with another aromatic dihalide to construct a larger polycyclic framework.

Contribution to Advanced Materials Science Research

The incorporation of fluorine atoms into organic materials can significantly enhance their properties, including thermal stability, chemical resistance, and electronic characteristics. 3-Fluoro-5-iodobenzotrifluoride serves as a precursor to monomers and functional materials with applications in fluoropolymers and organic electronics.

Fluoropolymers are known for their exceptional properties, such as high thermal stability, chemical inertness, and low surface energy. mdpi.com The synthesis of these materials often involves the polymerization of fluorinated monomers. While 3-fluoro-5-iodobenzotrifluoride is not a monomer itself, it can be chemically modified to become one. For example, the iodine atom could be replaced with a polymerizable group, such as a vinyl or acrylic moiety, through a cross-coupling reaction. The resulting monomer could then be copolymerized with other vinyl monomers to create specialty fluoropolymers with tailored properties. mdpi.comnih.gov

The synthesis of fluoropolymers with tunable unsaturation can be achieved through controlled dehydrochlorination of commercially available copolymers, indicating a demand for functionalized fluorinated building blocks. nih.gov

The field of organic electronics is rapidly advancing, with a continuous need for new materials with optimized properties for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The introduction of fluorine and trifluoromethyl groups into organic semiconductors is a common strategy to tune their electronic energy levels and improve device performance. unist.ac.krmerckmillipore.com

Modulation of Electronic Properties and Intermolecular Interactions in Materials

The presence of both fluorine and iodine on the benzene (B151609) ring allows for precise tuning of molecular properties critical for materials science, particularly in the domain of organic electronics and liquid crystals. The highly electronegative fluorine atom acts as a strong electron-withdrawing group, influencing the electron density of the aromatic system. Concurrently, the iodine atom offers a unique form of non-covalent interaction known as halogen bonding.

Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. In molecules like 3-Fluoro-5-iodobenzodifluoride, the electron-withdrawing nature of the fluorine atom and the aromatic ring enhances the electrophilic character of the iodine atom, making it a potent halogen bond donor. This interaction is increasingly being used to construct supramolecular assemblies and to direct the alignment of molecules in the solid state. researchgate.net

In the context of liquid crystals, these directional halogen bonds can induce or stabilize mesophases (the state between liquid and solid). whiterose.ac.uk By co-crystallizing a halogen-bond donor like a fluoro-iodo-benzene derivative with a halogen-bond acceptor (e.g., a stilbazole), it is possible to create new liquid crystalline materials from components that are not mesomorphic on their own. researchgate.netwhiterose.ac.uk The strength and directionality of these interactions, which are influenced by the fluorine substituent, are critical in determining the phase behavior and properties of the resulting material. scirp.orgdtic.mil The interplay between halogen bonding from the iodine and the dipole moment introduced by the fluorine allows for fine control over the self-organization of molecules, which is essential for creating materials with desired optical and electronic properties. whiterose.ac.uk

Exploration in Medicinal Chemistry as Molecular Probes and Synthons

In medicinal chemistry, the strategic incorporation of fluorine is a well-established method for optimizing drug properties. 3-Fluoro-5-iodobenzodifluoride serves as an exemplary starting material, providing both a source of fluorine and a synthetically versatile iodine handle for elaboration into more complex molecules.

Building Blocks for Design of Metabolically Stable and Bioavailable Molecules

A primary challenge in drug development is ensuring that a candidate molecule is not rapidly broken down by metabolic processes in the body, which would limit its efficacy and duration of action. The substitution of a hydrogen atom with fluorine is a key strategy to enhance metabolic stability. tandfonline.com The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly oxidative metabolism by cytochrome P450 enzymes. tandfonline.comnih.gov

Applications in Fragment-Based Drug Discovery via 19F NMR Screening

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small molecular fragments for weak binding to a biological target. mdpi.comnih.gov Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as a premier screening technique due to its high sensitivity and the fact that fluorine is not naturally present in biological systems, resulting in no background signal. mdpi.comnih.gov

A library of fluorinated fragments, which could be synthesized from precursors like 3-Fluoro-5-iodobenzodifluoride, is essential for this approach. dtu.dk The process involves recording the ¹⁹F NMR spectrum of a fragment or a cocktail of fragments in the presence and absence of the target protein. mdpi.com If a fragment binds to the target, its local chemical environment changes, which causes a perturbation in its ¹⁹F NMR signal (a change in chemical shift or line broadening). nih.govcdnsciencepub.com This signal change is a direct indicator of a binding event, or a "hit."

The high sensitivity of the ¹⁹F nucleus's chemical shift allows for the reliable detection of even very weak binding, which is typical for initial fragment hits. cdnsciencepub.com Furthermore, competition experiments using a known fluorinated binder can be used to screen non-fluorinated libraries. mdpi.comnih.gov The versatility and robustness of ¹⁹F NMR make it an invaluable tool in modern drug discovery, with fluorinated synthons forming the basis of the required screening libraries. dtu.dknih.gov

Precursors for Fluorinated Peptide Surrogates and Biopeptides

Peptides are important therapeutic agents, but their use can be limited by poor metabolic stability and cell permeability. nih.gov One strategy to overcome these limitations is to incorporate non-canonical amino acids. 3-Fluoro-5-iodobenzodifluoride, through functional group manipulation (e.g., conversion of a benzaldehyde (B42025) derivative to an amino acid), can serve as a precursor to novel fluorinated and iodinated phenylalanine analogues.

When incorporated into a peptide sequence, these unnatural amino acids can confer several advantages:

Enhanced Stability : The C-F bond resists enzymatic degradation, increasing the peptide's half-life. nih.gov

Conformational Control : The steric bulk and electronic properties of the fluoro and iodo substituents can influence peptide folding and enforce specific secondary structures that may be optimal for binding to a target.

Modified Binding Affinity : The fluorine atom can participate in favorable interactions with a protein target, potentially increasing binding affinity. researchgate.net

Dual Functionality : The iodine atom can be used as a handle for further modifications, such as attaching imaging agents or other functional moieties via cross-coupling chemistry.

This approach allows for the creation of "stapled" or conformationally constrained peptides with improved drug-like properties.

Synthetic Approaches to Fluorine-Enriched Compounds for Imaging Research

Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging technique that requires radiotracers labeled with a positron-emitting isotope, most commonly fluorine-18 (B77423) (¹⁸F). frontiersin.org Aryl iodides, such as 3-Fluoro-5-iodobenzodifluoride, are exceptionally useful precursors for the synthesis of ¹⁸F-labeled imaging agents. frontiersin.orgresearchgate.net

Several synthetic strategies can be employed:

Nucleophilic Aromatic Substitution : While direct replacement of the iodide with [¹⁸F]fluoride is difficult on an electron-rich ring, the iodine can be used to synthesize more activated precursors. For example, the iodo-substituted compound can be converted into a diaryliodonium salt or a nitro-substituted precursor, which then undergoes rapid nucleophilic substitution with [¹⁸F]fluoride under mild conditions. researchgate.net

Transition Metal-Mediated Fluorination : Modern methods using nickel or copper catalysts allow for the radiofluorination of aryl halides or their derivatives (like aryl boronic esters) under increasingly mild conditions, expanding the scope of molecules that can be labeled. frontiersin.org

Multi-step Synthesis : The iodine can be used as a coupling partner to first build a more complex molecule, which contains a different functional group elsewhere that is suitable for a subsequent ¹⁸F-labeling step. For example, a tosylate leaving group can be incorporated for later displacement by [¹⁸F]fluoride. nih.gov

These methods enable the creation of ¹⁸F-labeled versions of drugs or novel probes, allowing for in vivo studies of their distribution, target engagement, and pharmacokinetics, which is invaluable for both drug development and clinical diagnostics. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluoro-5-iodobenzodifluoride, and how can purity be optimized?

- Methodological Answer : Synthesis typically begins with halogenated benzoic acid derivatives. For example, conversion of 3-fluoro-5-iodo-4-methylbenzoic acid to its acyl chloride using thionyl chloride (SOCl₂) is a common step . Purity optimization involves recrystallization in non-polar solvents (e.g., hexane) and validation via HPLC (>97% purity criteria) .

- Key Parameters : Reaction temperature (60–80°C), stoichiometric control of iodinating agents, and inert atmosphere to prevent side reactions.

Q. What spectroscopic techniques are most effective for characterizing 3-Fluoro-5-iodobenzodifluoride?

- Methodological Answer :

- NMR : ¹⁹F NMR to confirm fluorine substitution patterns (δ -110 to -125 ppm for aromatic-F) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., M.Wt ~300–330 g/mol) .

- X-ray Crystallography : Resolves halogen bonding and steric effects in solid-state structures .

Q. What are the critical safety protocols for handling 3-Fluoro-5-iodobenzodifluoride?

- Methodological Answer :

- Use nitrile gloves and sealed goggles to prevent skin/eye contact (per OSHA HCS standards) .

- Store in amber vials at 2–8°C to avoid photodegradation and iodine loss .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when varying iodination methods?

- Methodological Answer : Systematic comparison of iodination agents (e.g., NIS vs. I₂/HNO₃) under controlled conditions. For example, NIS in DMF may yield higher regioselectivity but lower scalability than I₂/HNO₃ . Use DOE (Design of Experiments) to isolate variables like temperature and catalyst loading .

- Data Analysis : Apply ANOVA to assess statistical significance of yield discrepancies.

Q. What computational approaches predict the electronic effects of fluorine and iodine substituents in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Simulate frontier molecular orbitals (HOMO/LUMO) to evaluate electrophilicity at the iodine site .

- Docking Studies : Model interactions with transition-metal catalysts (e.g., Pd) to optimize Suzuki-Miyaura coupling conditions .

Q. How does 3-Fluoro-5-iodobenzodifluoride perform in fluorophilic interactions for pharmaceutical intermediates?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.